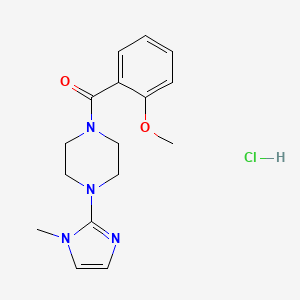

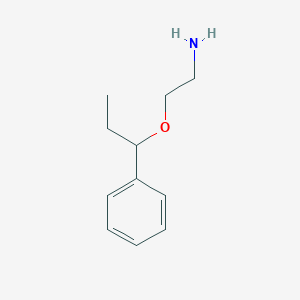

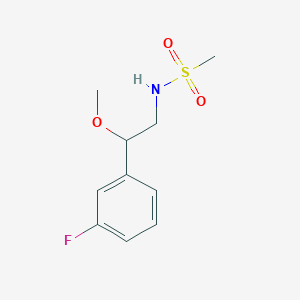

(2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that may be related to various piperazine derivatives with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related piperazine derivatives is detailed in the provided papers. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . This process includes a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted piperazin-1-yl ethanone derivatives. Another synthesis approach is the preparation of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which are potential bioisosteres of salicylidene acylhydrazides, known inhibitors of type III secretion in Gram-negative bacteria . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their potential biological activity. Crystal structure studies, Hirshfeld surface analysis, and DFT calculations have been conducted on novel piperazine derivatives to understand their reactive sites and intermolecular interactions . These studies reveal that the piperazine ring often adopts a chair conformation and that intermolecular hydrogen bonds play a significant role in crystal packing. Such analyses are essential for predicting the behavior of this compound in various environments.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be inferred from the electrochemical synthesis process, which involves the generation of p-quinone imine intermediates that participate in Michael addition reactions . This suggests that the compound may also undergo similar reactions, depending on the substituents present on the piperazine ring and the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided in the papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy group and the imidazole ring. The crystal structure and intermolecular interactions, as discussed in the context of other piperazine derivatives , would also affect the compound's physical properties.

Wirkmechanismus

Target of Action

Imidazole derivatives are known to show a broad range of biological activities. They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .

Mode of Action

The exact mode of action can vary depending on the specific compound and its targets. Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

Again, the specific pathways affected can vary widely. For example, some imidazole derivatives may inhibit the synthesis of certain proteins, while others may enhance or inhibit the activity of specific enzymes .

Pharmacokinetics

Imidazole itself is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an imidazole derivative that acts as an antibacterial agent might inhibit the growth of bacteria by interfering with protein synthesis .

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZXUMCDWJIYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)

![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)

![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)